molecular formula C7H7FN2O B13067012 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B13067012
M. Wt: 154.14 g/mol
InChI Key: WZEDOJDXFVJZBR-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with a fluorine substituent at the 7-position. This structure confers unique physicochemical and pharmacological properties, making it valuable in medicinal chemistry and drug development. The compound’s molecular formula is C₇H₇FN₂O (molecular weight: 154.14 g/mol). Its density is estimated at ~1.2 g/cm³, with a boiling point of ~285°C and a logP value of ~0.35, indicating moderate hydrophobicity .

The fluorine atom at position 7 enhances metabolic stability and bioavailability by reducing oxidative degradation at the benzylic ether moiety, a common issue in related compounds . This modification also improves target binding affinity in therapeutic applications, such as positive allosteric modulation of metabotropic glutamate receptors (mGluR5) .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C7H7FN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2

InChI Key

WZEDOJDXFVJZBR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=N2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 2-halo-3-hydroxypyridine derivatives, which are functionalized to introduce reactive groups for cyclization.
  • Hydroxy groups on the pyridine ring are converted to better leaving groups such as mesylates by reaction with methanesulfonyl chloride in the presence of triethylamine at low temperatures (around 4 °C), yielding mesyl esters with good yields (~84%).

Smiles Rearrangement for Ring Formation

  • A critical step is the Smiles rearrangement, which involves nucleophilic aromatic substitution facilitated by an electron-deficient center.
  • Reaction partners include 2-haloacetamides and 2-halo-3-hydroxypyridines.
  • Cesium carbonate in acetonitrile under reflux conditions is identified as the most effective base-solvent system, achieving yields up to 96% for the cyclized pyrido[2,3-b]oxazinone intermediates.
  • Other bases like potassium carbonate or sodium hydroxide yield lower product amounts, and solvents such as tetrahydrofuran (THF) are ineffective under similar conditions.

Reduction of Lactam to Dihydro-Oxazine

  • The pyrido[2,3-b]oxazinone intermediate is reduced to the dihydro-oxazine using sodium borohydride in a THF/methanol mixture under reflux.
  • This reduction proceeds efficiently, with reported yields around 88%.

Conversion of Hydroxy to Mesylate and Subsequent Deprotection

  • The hydroxy group on the dihydro-oxazine is again converted to the mesylate ester to facilitate further transformations.
  • Treatment with sodium methoxide in refluxing THF removes the mesyl group, yielding the desired 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b]oxazine in high yield (~90%).

Reaction Conditions and Yields Summary

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Hydroxy to mesylate conversion Methanesulfonyl chloride, triethylamine, CH2Cl2, 4 °C, 3 h 84 Best base: triethylamine
2 Smiles rearrangement cyclization 2-haloacetamide + 2-halo-3-hydroxypyridine, Cs2CO3, CH3CN, reflux 96 Cs2CO3 superior to K2CO3, NaOH
3 Reduction of lactam NaBH4, THF/MeOH, reflux, 5 h 88 Efficient lactam reduction
4 Mesylate removal (deprotection) NaOMe, THF, reflux, 4.5 h 90 Final oxazine formation

Mechanistic Insights and Optimization

  • The Smiles rearrangement is key to the formation of the pyrido[2,3-b]oxazine ring system, exploiting nucleophilic aromatic substitution on an electron-deficient aromatic center.
  • The choice of base and solvent critically influences the reaction efficiency. Cesium carbonate in acetonitrile provides optimal conditions due to its strong basicity and solubility properties.
  • Reduction with sodium borohydride is preferred over other metal hydrides for selective conversion of the lactam to the dihydro-oxazine without over-reduction.
  • The mesylate intermediate acts as a versatile handle for further functionalization and is effectively removed under basic conditions to yield the target compound.

Additional Notes on Synthesis Variations

  • Enantiomerically pure versions of the compound can be synthesized by starting from chiral amines, such as (S)- or (R)-1-phenylethylamine, following the same synthetic route, yielding chiral pyrido-oxazine derivatives.
  • The synthetic strategy allows for the generation of a variety of fused oxazine derivatives, which are valuable scaffolds in drug development and can undergo further reactions such as Diels-Alder or aza-Diels-Alder cycloadditions.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenation agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are employed.

Major Products: The major products formed from these reactions include N-oxides, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Key analogs differ in substituents at positions 6, 7, or 8 of the pyrido-oxazine core. A comparative analysis is summarized below:

Compound CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine - 7-F C₇H₇FN₂O 154.14 Enhanced metabolic stability, moderate logP (0.35), boiling point ~285°C
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 209971-49-3 7-Br C₇H₇BrN₂O 215.05 Higher molecular weight, potential halogen bonding interactions
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1203499-17-5 6-Br C₇H₇BrN₂O 215.05 Altered electronic effects due to bromine at 6-position
8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1198154-60-7 8-Cl C₇H₇ClN₂O 170.60 Increased polarity, lower logP (~0.2)
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1260667-70-6 7-Cl C₇H₇ClN₂O 170.60 Moderate stability, used in intermediate synthesis
Unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1112193-37-9 None C₇H₈N₂O 136.15 Baseline scaffold; prone to metabolic oxidation

Key Observations :

  • Fluorine at position 7 improves metabolic stability compared to unsubstituted analogs, addressing oxidative liabilities observed in AstraZeneca’s related compounds .
  • Bromine substituents (6- or 7-position) increase molecular weight and may enhance halogen bonding in receptor interactions but reduce solubility .

Research Findings and Challenges

  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, as seen in mGluR5 modulators .
  • Synthetic Complexity : Halogenated derivatives require multi-step synthesis with moderate yields, necessitating optimization .

Biological Activity

7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology. Its unique bicyclic structure, characterized by the presence of nitrogen and oxygen atoms, positions it as a promising candidate for further pharmacological exploration. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H8_8N2_2O
  • Molecular Weight : 136.15 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 285.7 °C at 760 mmHg
  • Flash Point : 126.6 °C

The primary biological activity of this compound is attributed to its role as an inhibitor of apoptosis proteins (IAPs) . By antagonizing these proteins, the compound facilitates the induction of apoptosis in cancer cells. This mechanism involves:

  • Interaction with Caspases : The compound significantly interacts with caspase-3 and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a crucial player in DNA repair mechanisms.
  • Mitochondrial Membrane Potential : It influences mitochondrial membrane potential and cellular metabolism in a concentration-dependent manner, which is vital for its apoptotic effects.

Therapeutic Applications

Given its mechanism of action, this compound shows potential in various therapeutic contexts:

  • Cancer Therapy : The compound's ability to sensitize cancer cells to apoptosis suggests its use in combination therapies with traditional chemotherapeutics.
  • Antibacterial Activity : While primarily studied for its anticancer properties, some analogs have shown antibacterial activities against systemic infections .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Study A : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups.
  • Study B : Another study focusing on lung cancer cells reported that the compound effectively reduced cell viability and induced programmed cell death through caspase activation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound but exhibit varying biological activities:

Compound NameDescriptionBiological Activity
1,2,3,4-Tetrahydropyrido[2,3-b][1,4]oxazepineRelated heterocyclic compoundModerate anticancer activity
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acidA derivative with additional functional groupsEnhanced biological activity

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